![molecular formula C13H19N B1456236 2-Ethyl-3-(4-methylphenyl)pyrrolidine CAS No. 1248180-04-2](/img/structure/B1456236.png)
2-Ethyl-3-(4-methylphenyl)pyrrolidine
Overview
Description
2-Ethyl-3-(4-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C13H19N . It belongs to the class of compounds known as pyrrolidines, which are cyclic amines with a five-membered nitrogen-containing ring . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a new diazo derivative of a pyrrolidine-2,5-dione fused at position-3,4 to a dibenzobarrelene backbone has been prepared by coupling the previously reported N-arylsuccinimid precursor with aryldiazonium ion of aniline .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethyl-3-(4-methylphenyl)pyrrolidine are not found in the search results, pyrrolidine compounds in general are known for their versatility in chemical reactions. They can undergo various transformations, including ring construction and functionalization .Physical And Chemical Properties Analysis
The molecular weight of 2-Ethyl-3-(4-methylphenyl)pyrrolidine is 189.3 . Other physical and chemical properties specific to this compound are not available in the search results.Scientific Research Applications
Drug Discovery and Pharmacology
2-Ethyl-3-(4-methylphenyl)pyrrolidine: is a pyrrolidine derivative, a class of compounds that are widely used in medicinal chemistry due to their versatility and biological activity . The pyrrolidine ring is a common feature in many pharmacologically active molecules, contributing to the stereochemistry of the drug and enhancing its three-dimensional profile . This compound can be used to synthesize new drugs with potential activities such as anti-inflammatory, antibacterial, and COX-2 inhibition .
Material Science
In material science, pyrrolidine derivatives are explored for their potential use in creating new materials with unique properties. The structural diversity offered by the pyrrolidine scaffold allows for the development of materials with specific characteristics, which could be beneficial in various industrial applications .
Environmental Science
The environmental impact of chemicals is a growing field of study. Pyrrolidine derivatives, due to their structural variety, are being studied for their environmental fate, transport, and potential toxicity. Understanding the environmental interactions of compounds like 2-Ethyl-3-(4-methylphenyl)pyrrolidine is crucial for assessing ecological risks .
Biochemistry
In biochemistry, the pyrrolidine ring is a key structure in many bioactive compounds. It’s involved in the synthesis of molecules that can interact with biological systems, influencing processes such as enzyme inhibition, receptor binding, and gene expression . This compound could serve as a building block for designing molecules that modulate biochemical pathways.
Agriculture
Pyrrolidine derivatives are being investigated for their use in agriculture, particularly as potential herbicides or pesticides. Their biological activity can be harnessed to control pests and weeds, contributing to the development of new agricultural chemicals .
Analytical Chemistry
In analytical chemistry, pyrrolidine derivatives like 2-Ethyl-3-(4-methylphenyl)pyrrolidine can be used as standards or reagents in chemical analyses. Their well-defined structures make them suitable for use in calibrating instruments or developing new analytical methods .
Chemical Synthesis
This compound can also play a role in chemical synthesis, serving as an intermediate or a reactant in the formation of more complex molecules. Its presence in synthetic pathways can influence the stereochemistry and functionalization of the synthesized compounds .
Pharmaceutical Lead Compounds
Lastly, 2-Ethyl-3-(4-methylphenyl)pyrrolidine could be used as a lead compound in pharmaceutical research. Its structure can be modified to enhance its pharmacological properties, leading to the development of new drugs with improved efficacy and safety profiles .
Safety and Hazards
Future Directions
Pyrrolidine compounds, including 2-Ethyl-3-(4-methylphenyl)pyrrolidine, hold promise in the field of drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring the structure-activity relationship of these compounds and designing new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their wide range of pharmacological activities .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . These properties can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The diverse biological activities associated with pyrrolidine derivatives suggest that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
2-ethyl-3-(4-methylphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-3-13-12(8-9-14-13)11-6-4-10(2)5-7-11/h4-7,12-14H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIWPQXKLVGLKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3-(4-methylphenyl)pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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